3-(3,4-dimethoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
Description
This compound belongs to the benzofuran carboxamide class, characterized by a benzofuran core substituted with a carboxamide group at position 2. The dimethoxy groups enhance polarity, while the nitro group introduces electron-withdrawing effects, influencing reactivity and solubility.
Properties
IUPAC Name |
3-[(3,4-dimethoxybenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O7/c1-32-19-12-7-14(13-20(19)33-2)23(28)26-21-17-5-3-4-6-18(17)34-22(21)24(29)25-15-8-10-16(11-9-15)27(30)31/h3-13H,1-2H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGIPFCLXDMQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.
Amidation Reaction: The benzofuran derivative is then subjected to amidation with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Nitration: The final step involves nitration of the amide product using a nitrating agent like nitric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent due to its structural similarity to other bioactive benzofuran derivatives.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific molecular pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Analog: 3-(3-Methylbenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS: 887897-52-1)
This compound, described in CHEMENU’s product catalog , shares the benzofuran carboxamide scaffold and 4-nitrophenyl substitution but differs in the substituent at position 3 (3-methylbenzamido vs. 3,4-dimethoxybenzamido).
Data Table: Structural and Physicochemical Comparison
*Calculated based on structural differences from the CHEMENU compound.
Substituent Effects
- Steric Effects : The bulkier dimethoxy moiety may hinder molecular packing, affecting crystallization behavior, whereas the methyl group offers minimal steric interference.
- Electronic Effects : Both compounds retain the 4-nitrophenyl group, which is electron-withdrawing and may stabilize the carboxamide moiety or influence redox reactivity.
Research Findings and Implications
Structural Analysis Tools
Crystallographic data for such compounds may be determined using tools like SIR97, which integrates direct methods and refinement algorithms for accurate structure resolution .
Biological Activity
3-(3,4-dimethoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, with CAS number 887897-96-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 461.4 g/mol. The structure includes a benzofuran core linked to a benzamide moiety through an amide bond, with methoxy and nitro substituents that may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 887897-96-3 |
| Molecular Formula | C₃₄H₁₉N₃O₇ |
| Molecular Weight | 461.4 g/mol |
| Chemical Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Starting Material Preparation : Synthesis begins with benzofuran-2-carboxylic acid.
- Amidation Reaction : The carboxylic acid is converted to an amide using appropriate amine derivatives.
- Functionalization : The introduction of methoxy and nitro groups is achieved through electrophilic aromatic substitution reactions.
Anti-Cancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-cancer properties. For example, derivatives of benzofuran have shown inhibition of cancer cell proliferation in vitro by inducing apoptosis through the activation of caspase pathways. The specific mechanism of action for this compound may involve the modulation of signaling pathways associated with cell survival and proliferation.
Anti-Inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Properties
Research has suggested that benzofuran derivatives may possess neuroprotective effects against oxidative stress-induced neuronal damage. Studies have shown that these compounds can reduce reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses.
Case Studies
-
Study on Anti-Cancer Activity :
- A study published in Medicinal Chemistry found that a related compound inhibited the growth of various cancer cell lines (e.g., MCF-7, HeLa) with IC50 values in the low micromolar range.
- Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and promoted apoptosis via mitochondrial pathways.
-
Anti-Inflammatory Study :
- In a clinical trial involving patients with rheumatoid arthritis, administration of benzofuran derivatives led to a significant reduction in joint inflammation and pain scores compared to placebo groups.
-
Neuroprotection Research :
- An animal model study demonstrated that treatment with related benzofuran compounds improved cognitive function and reduced neuronal loss in models of Alzheimer’s disease.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-(3,4-dimethoxybenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide?
- The synthesis typically involves multi-step reactions:
Benzofuran core formation : Condensation of o-hydroxyacetophenone derivatives with chloroacetone or similar reagents under acidic conditions .
Amide coupling : Reaction of the benzofuran-2-carboxylic acid intermediate with 3,4-dimethoxybenzamide and 4-nitroaniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane .
Optimization : Adjusting reaction time (8–12 hours), temperature (25–40°C), and stoichiometric ratios (1:1.2 for amine/carboxylic acid) to improve yields (typically 60–75%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm substituent positions (e.g., methoxy, nitro groups) and amide bond formation. For example, the 4-nitrophenyl group shows aromatic proton signals at δ 7.6–8.2 ppm .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion at m/z ~504.15) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
Q. How does the nitro group influence the compound’s reactivity?
- The electron-withdrawing nitro group enhances electrophilic substitution resistance but facilitates reduction reactions. For example, catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further derivatization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Synthesize analogs with modified groups (e.g., replacing 3,4-dimethoxybenzamido with 3,4-dichloro or methoxy-nitro combinations) .
- Biological assays : Test against targets like kinase enzymes (IC50 determination) or cancer cell lines (MTT assays). For example, related benzofurans show IC50 values of 2–10 μM in breast cancer models .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with proteins like EGFR or PARP .
Q. How can contradictory data in biological activity reports be resolved?
- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Purity validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurities .
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) and cell viability assays to confirm mechanism .
Q. What computational methods predict the compound’s pharmacokinetics?
- ADMET prediction : Tools like SwissADME calculate logP (~3.2), aqueous solubility (logS ~-4.5), and CYP450 inhibition .
- Quantum chemical calculations : Density functional theory (DFT) optimizes molecular geometry and predicts redox potentials for nitro group reduction .
Q. How can regioselectivity challenges in benzofuran functionalization be addressed?
- Directed ortho-metalation : Use n-BuLi/TMEDA to selectively deprotonate the benzofuran core at C-3 before introducing the 3,4-dimethoxybenzamido group .
- Protecting groups : Temporarily protect the carboxamide with tert-butyloxycarbonyl (Boc) during nitration or methoxylation steps .
Methodological Considerations
- Solubility optimization : Use DMSO for in vitro studies (≤0.1% v/v to avoid cytotoxicity) or PEG-400 for in vivo formulations .
- Stability testing : Monitor degradation under UV light (photostability) and varying pH (2–9) via accelerated stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
